molecular formula C15H19NO5 B8518838 1h-Indole-1,6-dicarboxylic acid,2,3-dihydro-4-methoxy-,1-(1,1-dimethylethyl)ester

1h-Indole-1,6-dicarboxylic acid,2,3-dihydro-4-methoxy-,1-(1,1-dimethylethyl)ester

Cat. No. B8518838
M. Wt: 293.31 g/mol
InChI Key: MCPOMXCPDJHNIQ-UHFFFAOYSA-N
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Patent
US07713996B2

Procedure details

A 3 N aqueous KOH solution (6.5 mL, 19.5 mmol, 3 equiv.) was added to a solution of 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester 6-methyl ester (2 g, 6.5 mmol, 1 equiv.) in a 1:4 MeOH:tetrahydrofuran solution (20 mL) and the mixture was shaken for 16 hours. The methanol was removed under vacuum and the pH was adjusted to 3 with 3 N aqueous HCl solution. The resulting slurry was diluted with ethyl acetate (20 mL), the organic layer was separated and the aqueous phase was extracted with EtOAc (2×20 mL). The organic layers were combined, dried over Na2SO4 and the solvent was removed under vacuum to afford 4-methoxy-2,3-dihydro-indole-1,6-dicarboxylic acid 1-tert-butyl ester, 1.68 g (88% yield). LC @215 nm; Rt 1.44: 83%, m/z (ES+): 238 (M-Boc+MeCN+H+.); δH (400 MHz; d6-DMSO) 12.58 (1H, br.s) 7.97 (1H, br.s), 6.94 (1H, d), 3.70 (2H, t), 3.61 (3H, s), 2.75 (2H, t), 1.28 (9H, s).
Name
Quantity
6.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C[O:4][C:5]([C:7]1[CH:15]=[C:14]2[C:10]([CH2:11][CH2:12][N:13]2[C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])=[C:9]([O:23][CH3:24])[CH:8]=1)=[O:6].CO>O1CCCC1>[C:19]([O:18][C:16]([N:13]1[C:14]2[C:10](=[C:9]([O:23][CH3:24])[CH:8]=[C:7]([C:5]([OH:6])=[O:4])[CH:15]=2)[CH2:11][CH2:12]1)=[O:17])([CH3:22])([CH3:21])[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
6.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=CC(=C2CCN(C2=C1)C(=O)OC(C)(C)C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed under vacuum
ADDITION
Type
ADDITION
Details
The resulting slurry was diluted with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(C=C(C=C12)C(=O)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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